molecular formula C4H6O4S B13441740 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid

2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid

Cat. No.: B13441740
M. Wt: 154.13 g/mol
InChI Key: UVZICZIVKIMRNE-JCDJMFQYSA-N
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Description

2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid is a compound of interest in various scientific fields due to its unique structure and properties. This compound features a carboxyl group, a methylsulfanyl group, and a carbon-13 isotope, making it valuable for research in organic chemistry, biochemistry, and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with [1,1-13C] acetic anhydride . This method leverages the reactivity of acetic anhydride with nucleophiles to introduce the carbon-13 isotope into the molecule.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes. For example, the conversion of methane to acetic acid using heterogeneous catalysts has been explored . This method can be adapted to produce this compound by incorporating the necessary functional groups during the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carboxyl and methylsulfanyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or alcohols under appropriate conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxyl group can produce alcohols.

Scientific Research Applications

2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid has a wide range of applications in scientific research. In chemistry, it is used as a labeled compound for nuclear magnetic resonance (NMR) studies due to the presence of the carbon-13 isotope . In biology, it can be employed in metabolic studies to trace biochemical pathways. In medicine, it may serve as a precursor for the synthesis of pharmaceuticals. Additionally, its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid involves its interaction with various molecular targets. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can undergo oxidation or reduction reactions. These interactions and reactions influence the compound’s behavior in biological systems and its reactivity in chemical processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid include 2-[2-(methylsulfanyl)ethoxy]acetic acid and 2,2′-thiodiacetic acid . These compounds share structural similarities but differ in the presence of specific functional groups and isotopic labeling.

Uniqueness: The uniqueness of this compound lies in its carbon-13 isotope labeling, which makes it particularly useful for NMR studies. Additionally, the combination of the carboxyl and methylsulfanyl groups provides a versatile platform for various chemical reactions and applications in different scientific fields.

Properties

Molecular Formula

C4H6O4S

Molecular Weight

154.13 g/mol

IUPAC Name

2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid

InChI

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1

InChI Key

UVZICZIVKIMRNE-JCDJMFQYSA-N

Isomeric SMILES

[13CH2]([13C](=O)O)S[13CH2][13C](=O)O

Canonical SMILES

C(C(=O)O)SCC(=O)O

Origin of Product

United States

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